molecular formula C14H20O3S B8447960 Ethyl alpha-cyclohexyl-alpha-hydroxythiophen-2-acetate CAS No. 94107-59-2

Ethyl alpha-cyclohexyl-alpha-hydroxythiophen-2-acetate

Cat. No.: B8447960
CAS No.: 94107-59-2
M. Wt: 268.37 g/mol
InChI Key: UWKQSWZLVGSIHT-UHFFFAOYSA-N
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Description

Ethyl alpha-cyclohexyl-alpha-hydroxythiophen-2-acetate is a useful research compound. Its molecular formula is C14H20O3S and its molecular weight is 268.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

94107-59-2

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxy-2-thiophen-2-ylacetate

InChI

InChI=1S/C14H20O3S/c1-2-17-13(15)14(16,12-9-6-10-18-12)11-7-4-3-5-8-11/h6,9-11,16H,2-5,7-8H2,1H3

InChI Key

UWKQSWZLVGSIHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)(C2=CC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of ethyl thiophene-2-glyoxylate (125.6 g, 0.683 mol) in diethyl ether (2 litres) is added dropwise 2M cyclohexyl magnesium chloride in ether (400 ml, 0.8 mol) over 1 hour. After stirring at room temperature for 2 hours, the reaction is quenched by addition of saturated ammonium chloride solution (1 litre of a 270 g/l solution) and water (1 litre) ensuring the temperature does not rise above 20° C. The organic portion is separated and washed with brine (1 litre), dried over magnesium sulphate and concentrated in vacuo, to yield the titled compound as an orange oil which is used in the next step without further purification.
Quantity
125.6 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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